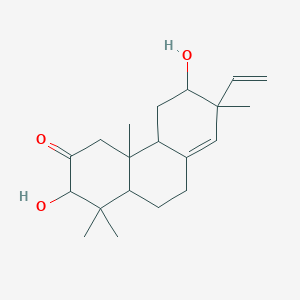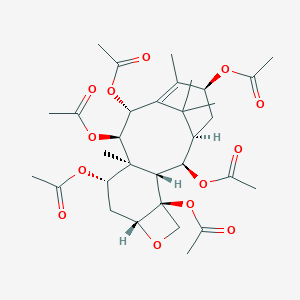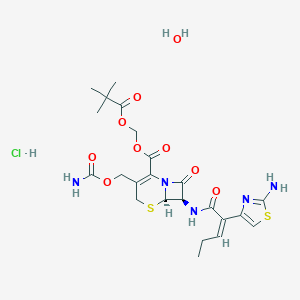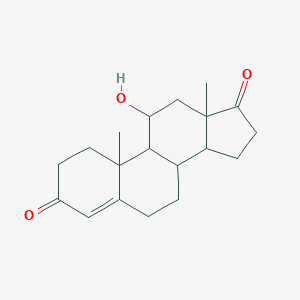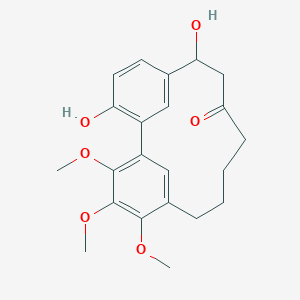
Porson
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Porson is a synthetic peptide that is used in a variety of scientific research applications. It is a short peptide that is composed of five amino acids and is composed of the amino acids: phenylalanine, tryptophan, arginine, serine, and threonine. It is commonly used in research to study the effects of various hormones and neurotransmitters on cellular processes. It is also used to study the effects of various drugs and chemicals on the body.
Applications De Recherche Scientifique
1. Algebraic Problem Solving
Richard Porson, a classicist, worked on algebraic problems during his final illness in 1808. His approach to problem-solving in mathematics, despite being an eccentric academic figure, is an example of the application of critical thinking and advanced mathematics in scholarly research (G.T.Q.H., 1992).
2. Dielectric Constant Measurements in Binary Liquid Systems
Research on the dielectric constant epsilon (Porson) in binary liquid systems, such as Methanol + n-heptane, indicates its significance in understanding fluid properties and behaviors at a molecular level, which has implications for chemical and physical sciences (J. Balakrishnan, M. Gunasekaran, E. Gopal, 1982).
3. Porous Scaffolds in Bone Tissue Engineering
Porous poly(D,L-lactide-co-glycolide) (PLGA) scaffolds have been developed for bone tissue engineering, using mesenchymal stem cells. This research highlights the use of porosity in creating effective scaffolds for osteogenesis, demonstrating the intersection of material science and biology (H. Kim, Hyun Woo Kim, H. Suh, 2003).
4. Data Sonification in User Interfaces
The Porsonify toolkit exemplifies the innovative use of auditory cues in user interfaces, complementing visual data representation. This research is pivotal in enhancing the user experience in digital platforms, blending technology and psychology (T. Madhyastha, D. Reed, 1995).
5. Genetic Engineering in Pigs
The use of the Sleeping Beauty transposon system in porcine zygotes demonstrates advanced genetic engineering techniques. This research opens doors for creating animal models for human diseases and therapeutic approaches (W. Garrels, L. Mátés, S. Holler, et al., 2011).
6. Porous Silicon in Biosensors
Porous silicon (pSi) is crucial in developing biosensors for various applications, including medical diagnostics and environmental monitoring. This research underscores the role of nanotechnology and material science in advancing biosensor technology (A. Jane, R. Dronov, A. Hodges, N. Voelcker, 2009).
7. Promoting Patient-Oriented Research
The implementation of practice-oriented research (POR) in psychotherapy demonstrates the integration of scientific research with clinical practice, enhancing the understanding and treatment of psychological conditions (S. Youn, Henry Xiao, A. McAleavey, et al., 2019).
8. Porous Materials in Clean Energy Applications
Porous metal-organic frameworks (MOFs) play a significant role in clean energy applications, such as hydrogen storage and carbon dioxide capture. This research is at the forefront of addressing global energy and environmental challenges (Shengqian Ma, Hong‐Cai Zhou, 2010).
9. Open-Source Software in Porous Media Research
The development of open-source software like OpenGeoSys and DuMux for porous media simulation illustrates the intersection of information technology with environmental and geological research (L. Bilke, B. Flemisch, T. Kalbacher, et al., 2019).
Propriétés
Numéro CAS |
56222-03-8 |
|---|---|
Nom du produit |
Porson |
Formule moléculaire |
C22H26O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3,7-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-15(23)12-19(25)13-8-9-18(24)16(10-13)17(11-14)21(27-2)22(20)28-3/h8-11,19,24-25H,4-7,12H2,1-3H3 |
Clé InChI |
STOOQWNRGUJXSQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |
SMILES canonique |
COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |
Apparence |
Powder |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



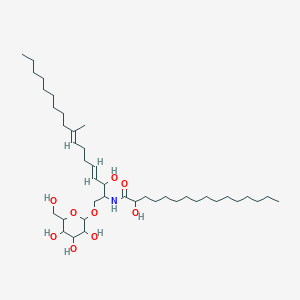
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)


